3-Bromo-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Bromo-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-(trifluoromethyl)benzoic acid involves the bromination of 4-(trifluoromethyl)benzoic acid. The reaction typically uses bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the diazotization of 3-amino-4-(trifluoromethyl)benzoic acid followed by a Sandmeyer reaction using copper(I) bromide. This method provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety, with measures in place to handle and dispose of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine, iron or aluminum chloride as catalysts.
Diazotization and Sandmeyer Reaction: Sodium nitrite, hydrochloric acid, copper(I) bromide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of 3-substituted-4-(trifluoromethyl)benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3-bromo-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)benzoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)benzoic acid: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness
3-Bromo-4-(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPWXHFRGDHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624946 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581813-17-4 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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